molecular formula C23H26BrP B8089759 3-Methylbutyl-triphenylphosphonium bromide

3-Methylbutyl-triphenylphosphonium bromide

Cat. No.: B8089759
M. Wt: 413.3 g/mol
InChI Key: OIDNDRMIPRZHCF-UHFFFAOYSA-N
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Description

3-Methylbutyl-triphenylphosphonium bromide, also known as isoamyl triphenylphosphonium bromide, is an organophosphorus compound with the molecular formula C23H26BrP. This compound is a quaternary phosphonium salt, characterized by the presence of a triphenylphosphonium cation and a bromide anion. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbutyl-triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with 3-methylbutyl bromide. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dichloromethane. The reaction mixture is heated under reflux conditions to facilitate the formation of the phosphonium salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbutyl-triphenylphosphonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Methylbutyl-triphenylphosphonium bromide primarily involves its role as a phosphonium salt in Wittig reactions. The compound reacts with strong bases to form a ylide intermediate, which then reacts with carbonyl compounds to form alkenes. The molecular targets and pathways involved include the formation of the ylide and its subsequent reaction with aldehydes or ketones to form the desired products .

Comparison with Similar Compounds

Uniqueness: 3-Methylbutyl-triphenylphosphonium bromide is unique due to its specific alkyl chain, which can influence its reactivity and the properties of the products formed in reactions. This makes it particularly useful in the synthesis of certain organic compounds where the 3-methylbutyl group imparts desired characteristics .

Properties

IUPAC Name

bromo-(3-methylbutyl)-triphenyl-λ5-phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26BrP/c1-20(2)18-19-25(24,21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-17,20H,18-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIDNDRMIPRZHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCP(C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26BrP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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